Cas no 887203-19-2 ((Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide)
![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide structure](https://ja.kuujia.com/scimg/cas/887203-19-2x500.png)
(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide 化学的及び物理的性質
名前と識別子
-
- (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Benzamide, N-[6-(aminosulfonyl)-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-2,5-dichloro-
- AKOS024606725
- F1365-2953
- 2,5-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- 887203-19-2
- 2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
-
- インチ: 1S/C17H11Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-8-10(18)3-5-13(12)19/h1,3-6,8-9H,7H2,(H2,20,24,25)
- InChIKey: RDWISDVAPKBZAP-UHFFFAOYSA-N
- SMILES: C(N=C1N(CC#C)C2=CC=C(S(N)(=O)=O)C=C2S1)(=O)C1=CC(Cl)=CC=C1Cl
計算された属性
- 精确分子量: 438.9618890g/mol
- 同位素质量: 438.9618890g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 774
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.55±0.1 g/cm3(Predicted)
- Boiling Point: 675.7±65.0 °C(Predicted)
- 酸度系数(pKa): 9.46±0.20(Predicted)
(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1365-2953-10μmol |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1365-2953-1mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1365-2953-4mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1365-2953-5μmol |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1365-2953-20mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1365-2953-50mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1365-2953-25mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1365-2953-2mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA59961-50mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA59961-25mg |
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887203-19-2 | 25mg |
$360.00 | 2024-04-19 |
(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
6. Back matter
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamideに関する追加情報
Compound CAS No 887203-19-2: (Z)-2,5-Dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
The compound CAS No 887203-19-2, also known as (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzo[d]thiazole ring system, a sulfamoyl group, and a dichlorobenzamide moiety. The Z configuration indicates the specific stereochemistry of the molecule, which plays a crucial role in its chemical reactivity and biological activity.
Recent studies have highlighted the importance of benzo[d]thiazole derivatives in medicinal chemistry due to their ability to act as scaffolds for drug development. The presence of the sulfamoyl group in this compound adds electron-withdrawing properties, enhancing its ability to interact with biological targets such as enzymes and receptors. Additionally, the dichlorobenzamide moiety contributes to the molecule's stability and solubility, making it suitable for various synthetic applications.
The synthesis of CAS No 887203-19-2 involves a multi-step process that combines advanced organic chemistry techniques. Researchers have explored various methodologies to optimize the synthesis of this compound, including the use of coupling agents and palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity, which are essential for its application in research and development.
One of the most promising aspects of this compound is its potential in the field of pharmacology. Studies have shown that (Z)-configured benzo[d]thiazole derivatives exhibit significant anti-inflammatory and antioxidant properties. The integration of the propargyl group further enhances these properties by introducing additional functional groups that can interact with biological systems.
In terms of applications, CAS No 887203-19-2 has shown potential in the development of novel therapeutic agents. Its unique structure allows it to serve as a lead compound for designing drugs targeting specific diseases such as cancer and neurodegenerative disorders. Furthermore, its ability to act as a precursor in organic synthesis makes it valuable in the creation of more complex molecular architectures.
The latest research on this compound has also focused on its photophysical properties. Investigations into its fluorescence behavior under different conditions have revealed its potential as a fluorescent probe for sensing applications. This dual functionality—combining therapeutic potential with sensing capabilities—positions this compound at the forefront of modern materials science.
In conclusion, CAS No 887203-19-2, or (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, is a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, underscores its importance in advancing both chemical synthesis and pharmaceutical development.
887203-19-2 ((Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide) Related Products
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)
- 33529-02-1(1-Decyl-1H-imidazole)
- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)
- 1803650-20-5(3-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-methanol)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 2171967-28-3(2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)




